molecular formula C16H35ClPPd- B14102655 (E)-but-2-ene;palladium;tritert-butylphosphane;chloride

(E)-but-2-ene;palladium;tritert-butylphosphane;chloride

Cat. No.: B14102655
M. Wt: 400.3 g/mol
InChI Key: QHSFJMHDWJRJGB-NXZCPFRHSA-M
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Description

Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is a palladium-based organometallic compound with the molecular formula C16H34ClPPd. It is known for its application in various catalytic processes, particularly in cross-coupling reactions. The compound is characterized by its light-yellow to yellow solid form and is typically stored under inert gas at low temperatures to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) typically involves the reaction of palladium(II) chloride with tri-tert-butylphosphine and crotyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or other suitable methods to achieve high purity .

Industrial Production Methods

While specific industrial production methods for Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and efficiency. The compound is then packaged and stored under controlled conditions to ensure its stability and quality .

Chemical Reactions Analysis

Types of Reactions

Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is primarily involved in cross-coupling reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include boronic acids, organotin compounds, and alkenes. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium phosphate, and under inert atmosphere conditions to prevent oxidation .

Major Products

The major products formed from these reactions are biaryl compounds, styrenes, and other substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) involves the generation of an active palladium catalyst species. This active species facilitates the formation of carbon-carbon and carbon-heteroatom bonds through oxidative addition, transmetalation, and reductive elimination steps. The presence of tri-tert-butylphosphine as a ligand enhances the stability and reactivity of the palladium center, making it an effective catalyst for various cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is unique due to its specific ligand system, which provides a balance of steric and electronic properties. This makes it particularly effective in certain cross-coupling reactions, offering advantages in terms of reaction rates, yields, and selectivity compared to other palladium catalysts .

Properties

Molecular Formula

C16H35ClPPd-

Molecular Weight

400.3 g/mol

IUPAC Name

(E)-but-2-ene;palladium;tritert-butylphosphane;chloride

InChI

InChI=1S/C12H27P.C4H8.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1-2H3;1H;/p-1/b;4-3+;;

InChI Key

QHSFJMHDWJRJGB-NXZCPFRHSA-M

Isomeric SMILES

C/C=C/C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Cl-].[Pd]

Canonical SMILES

CC=CC.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Cl-].[Pd]

Origin of Product

United States

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